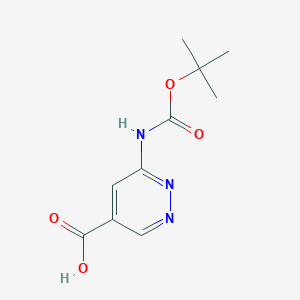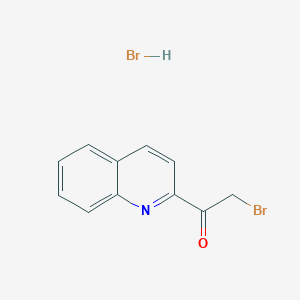![molecular formula C19H19F3N4O3 B13916380 3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine;2,2,2-trifluoroacetic acid](/img/structure/B13916380.png)
3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine;2,2,2-trifluoroacetic acid is a complex organic compound that belongs to the class of pyrazolo[3,4-c][2,7]naphthyridines
Vorbereitungsmethoden
The synthesis of 3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine typically involves a multi-step process. One common synthetic route starts with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This intermediate undergoes an iodine-mediated electrophilic cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine. Subsequent Suzuki cross-couplings with various boronic acids and alkylation reactions yield the final product .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the iodine-substituted positions.
Cross-Coupling: Suzuki-Miyaura cross-coupling reactions are commonly used to introduce various substituents.
Wissenschaftliche Forschungsanwendungen
3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine has shown significant potential in scientific research, particularly in the field of medicinal chemistry. It has been evaluated for its antiproliferative activity against various cancer cell lines, including K562, MV4-11, and MCF-7. The compound has demonstrated low micromolar GI50 values, indicating its potency as an antiproliferative agent . Additionally, it has been investigated for its fluorescence properties, making it a potential pH indicator for both fluorescence intensity-based and ratiometric pH sensing .
Wirkmechanismus
The mechanism of action of this compound involves the induction of apoptosis in cancer cells. It activates poly (ADP-ribose) polymerase 1 (PARP-1) cleavage and the initiator enzyme of the apoptotic cascade, caspase 9. It also induces fragmentation of microtubule-associated protein 1-light chain 3 (LC3) and reduces the expression levels of proliferating cell nuclear antigen (PCNA). These actions collectively contribute to its antiproliferative effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrazolo[3,4-c]pyridines and naphthyridines, such as 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. 3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine is unique due to its specific substitution pattern and its dual role as an antiproliferative agent and a pH indicator .
Eigenschaften
Molekularformel |
C19H19F3N4O3 |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
3-[(4-methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H18N4O.C2HF3O2/c1-22-14-4-2-12(3-5-14)11-21-17-16(10-20-21)15-6-7-18-8-13(15)9-19-17;3-2(4,5)1(6)7/h2-5,9-10,18H,6-8,11H2,1H3;(H,6,7) |
InChI-Schlüssel |
CFWKNHPGNYIJJU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2C3=NC=C4CNCCC4=C3C=N2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


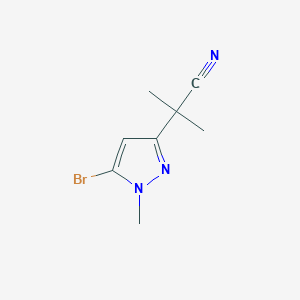
![(R)-3-[1-[[3-Chloro-7-fluoro-2-methyl-6-[2-(1-piperazinyl)-5-pyrimidinyl]-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile](/img/structure/B13916309.png)
![7-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B13916327.png)
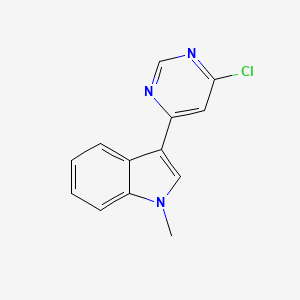
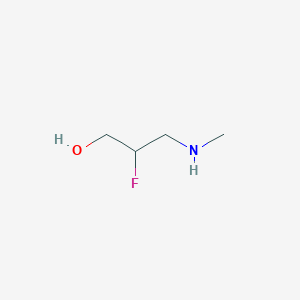
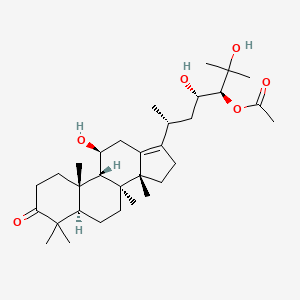
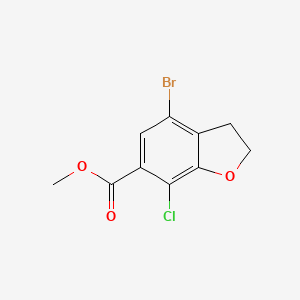
![8-Bromodibenzo[b,d]furan-3-carboxylic acid](/img/structure/B13916348.png)
![tert-butyl (3aS,8bR)-4-amino-7-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13916355.png)
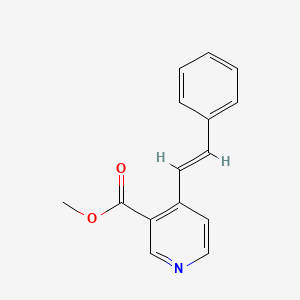

![4-fluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B13916369.png)
